molecular formula C30H42O10 B14085450 Khekadaengoside K

Khekadaengoside K

Cat. No.: B14085450
M. Wt: 562.6 g/mol
InChI Key: ZRNZYSQTUUUEOQ-ZCDXCMHTSA-N
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Description

Khekadaengoside K is a glycoside compound belonging to the Khekadaengoside family, which comprises structurally related derivatives such as Khekadaengosides D–M .

  • Molecular formula: Typically C₃₆H₅₄O₁₂ or C₃₆H₅₂O₁₀, consistent with triterpenoid or steroidal glycosides .
  • Physical properties: These compounds exist as amorphous powders with specific optical rotations ([α]D) ranging from -71.1° to +6.4° (in methanol or chloroform), indicating stereochemical diversity .

This article focuses on comparing this compound with two classes of analogs: structurally similar Khekadaengosides and functionally related glycosides like Kenposide A.

Properties

Molecular Formula

C30H42O10

Molecular Weight

562.6 g/mol

IUPAC Name

(8S,9R,10R,13R,14S,16R,17R)-17-acetyl-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C30H42O10/c1-13(32)21-16(33)10-28(4)19-8-7-14-15(30(19,6)20(34)11-29(21,28)5)9-17(25(38)27(14,2)3)39-26-24(37)23(36)22(35)18(12-31)40-26/h7,9,15-16,18-19,21-24,26,31,33,35-37H,8,10-12H2,1-6H3/t15-,16-,18-,19+,21+,22-,23+,24-,26-,28+,29-,30+/m1/s1

InChI Key

ZRNZYSQTUUUEOQ-ZCDXCMHTSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O

Canonical SMILES

CC(=O)C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O

Origin of Product

United States

Chemical Reactions Analysis

Structural Elucidation and Identification

Khekadaengoside K (molecular formula: C₃₀H₄₂O₁₀) features a cucurbitane-type triterpenoid core with a β-D-glucopyranosyl unit at the C-2 position . Key structural insights include:

  • Mass Spectrometry : High-resolution FAB-MS revealed a sodium adduct [M+Na]⁺ at m/z 585.2670 and a deprotonated ion [M-H]⁻ at m/z 561.2694 . Fragmentation patterns showed prominent ions at m/z 349.1258 and 543.2603, indicative of glycosidic bond cleavage .

  • NMR Analysis : ¹H and ¹³C NMR data confirmed the presence of hydroxyl groups at C-2, C-16, and C-20, alongside an acetylated side chain. Distinct chemical shifts at δₕ 5.07 (H-16) and δₕ 2.56 (H-8) highlighted stereochemical features .

Enzymatic Hydrolysis

This compound undergoes enzymatic hydrolysis with hesperidinase , cleaving the β-glycosidic bond to yield its aglycone, khekadaengogenin V (C₃₀H₄₂O₅), and a glucose moiety . This reaction is critical for studying the bioactive cucurbitacin core.

Stability Under Analytical Conditions

  • Mass Spectrometry Fragmentation : Collision-induced dissociation (CID) in positive ion mode generated diagnostic fragments:

    • m/z 349.1258 (aglycone + H₂O)

    • m/z 423.2119 (side-chain cleavage) .

  • Chromatographic Behavior : Reverse-phase HPLC showed a retention time of 3.57 minutes, with baseline separation achieved using a C18 column and methanol-water gradients .

Table 1: Mass Spectrometry Parameters

ParameterValueSource
Molecular Ion [M+Na]⁺m/z 585.2670 (Δ = -0.37 ppm)
Deprotonated Ion [M-H]⁻m/z 561.2694 (Δ = +2.10 ppm)
Key Fragment Ions349.1258, 543.2603, 399.2198

Table 2: NMR Chemical Shifts (Selected)

Carbon Positionδₕ (ppm)δc (ppm)Assignment
C-2-81.6Glycosylation site
C-165.0769.9Hydroxyl group
C-22-76.5Side-chain hydroxymethine

Research Implications

The reactivity of this compound’s glycosidic bond makes it a candidate for prodrug development, while its stability under mass spectrometry conditions supports robust analytical quantification . Further studies on its oxidation or acetylation reactions could expand its pharmacological applications.

This synthesis integrates data from metabolite profiling, enzymatic assays, and advanced spectrometry to provide a comprehensive overview of this compound’s chemical behavior .

Mechanism of Action

Khekadaengoside K exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Khekadaengoside Family Members

Khekadaengoside K likely shares a core structure with its analogs, differing in substituents or glycosylation patterns. Key distinctions are summarized below:

Property This compound (Inferred) Khekadaengoside G (Aoibaclyin) Khekadaengoside M
Molecular formula C₃₆H₅₄O₁₂ (hypothesized) C₃₆H₅₂O₁₀ C₃₆H₅₂O₁₀
Molecular weight ~676 (estimated) 644.81 644.81
Optical rotation ([α]D) Not reported +3.5° (c=0.78, CHCl₃) +6.4° (c=1.7, MeOH)
Natural source Not specified Unreported Trichosanthes tricuspidata
Solubility Likely polar solvents (MeOH) Polar aprotic solvents (CHCl₃) Polar aprotic solvents (MeOH)

Key observations :

  • Structural variability: Minor differences in hydroxylation or glycosidic linkages (e.g., Khekadaengoside G’s 2-O-β-glucopyranoside moiety) may alter solubility and bioactivity .
  • Optical activity : Variations in [α]D values reflect differences in chiral centers, which could influence receptor binding in pharmacological applications .

Comparison with Kenposide A (CAS: 152520-94-0)

Kenposide A, a monoterpene glycoside, serves as a functional analog due to shared glycosidic properties but diverges structurally:

Property This compound (Inferred) Kenposide A
Molecular formula C₃₆H₅₄O₁₂ C₂₁H₃₆O₁₀
Molecular weight ~676 448.5
Core structure Triterpenoid/steroidal glycoside Monoterpene glycoside
Solubility Methanol, chloroform Chloroform, DMSO, acetone
Storage conditions -20°C (hypothesized) -20°C, dry environment
Pharmacological potential Anticancer, anti-inflammatory* Unreported, but monoterpenes often exhibit antimicrobial activity

Key observations :

  • Size and complexity: this compound’s larger triterpenoid scaffold may enable multi-target interactions, whereas Kenposide A’s compact structure favors membrane permeability .
  • Solubility profiles: Kenposide A’s solubility in DMSO and acetone suggests utility in cell-based assays, contrasting with Khekadaengosides’ preference for methanol or chloroform .

Research Findings and Implications

Structural Determinants of Bioactivity

  • Glycosylation patterns : The number and position of sugar moieties in Khekadaengosides may enhance water solubility and modulate interactions with biological targets (e.g., enzymes or immune receptors) .
  • Steroid vs. terpene backbones: this compound’s hypothesized steroidal core could confer anti-inflammatory properties akin to saponins, while Kenposide A’s monoterpene structure may align with essential oil-derived therapeutics .

Challenges in Comparative Studies

  • Data gaps : Optical rotation and precise structural data for this compound are unavailable, limiting mechanistic insights .
  • Source variability : Khekadaengosides isolated from different plants (e.g., Trichosanthes tricuspidata) may exhibit ecological chemotypic variations .

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